Pubchem_53433225
Overview
Description
Synthesis Analysis
Pubchem_53433225 is a white crystalline substance that is insoluble in water but soluble in organic solvents. It has a molecular weight of 372.46 g/mol and a melting point of 290°C. It is a stable compound that is resistant to heat and light, but it can be degraded by strong oxidizing agents.Molecular Structure Analysis
The PubChem Chemical Structure Search allows users to perform various searches using both textual and non-textual queries . This search interface is integrated with PubChem Sketcher, which enables users to provide the 2-D structure of a molecule as a query for chemical structure search .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that the study of chemical reactions involves looking at various properties including thermochemical data (e.g., enthalpy of formation, heat capacity, and vapor pressure), reaction thermochemistry data (e.g., enthalpy of reaction and free energy of reaction), spectroscopic data (e.g., IR and UV/Vis spectra), gas chromatographic data, ion energetics data, and so on .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Scientific Research Applications
Overview of PubChem
PubChem, launched in 2004 as part of the Molecular Libraries Roadmap Initiatives by the US National Institutes of Health (NIH), has evolved into a significant chemical information resource. It comprises three interconnected databases: Substance, Compound, and BioAssay, providing comprehensive chemical information, unique chemical structures, and biological activity data of chemical substances. The platform serves as a chemical information backbone for researchers, facilitating access to data through web-based interfaces and programmatic access for textual and non-textual searches (Kim et al., 2015).
Enhancements in PubChem
In recent years, PubChem has seen significant enhancements. New data content, including spectral information, scientific articles mentioning chemicals, and information for food and agricultural chemicals, has been added. Improvements to web interfaces and the introduction of new programmatic access interfaces like PUG-View have made PubChem more accessible and user-friendly for the biomedical research community (Kim et al., 2018).
Virtual Screening and Drug Discovery
PubChem plays a critical role in cheminformatics, virtual screening, and toxicity prediction modeling. Its extensive database supports computer-aided drug design by providing opportunities for the development of virtual screening models for bioactivity and toxicity predictions. The availability of large-scale and highly complex biological screening data in PubChem poses both opportunities and challenges for drug design, necessitating novel data-mining cheminformatics tools and virtual screening algorithms (Xie, 2010).
Bibliometric Analysis and Drug Discovery Support
A bibliometric analysis highlights PubChem's global usage in fields such as chemical biology, medicinal chemistry, and informatics research. It supports drug discovery by aiding in lead identification and optimization, compound-target profiling, and elucidation of pharmacological mechanisms vital for drug innovation and repurposing (Cheng et al., 2014).
Programmatic Access and Data Integration
PubChem provides multiple programmatic access routes, including PUG-REST, for easy data retrieval and integration. This facilitates the sharing and analysis of chemical information, enhancing research in cheminformatics, chemical biology, and drug discovery. The continuous updates to programmatic access routes underscore PubChem's commitment to serving the scientific community's evolving needs (Kim et al., 2018).
Future Directions
While specific future directions for Pubchem_53433225 are not detailed in the search results, it’s worth noting that PubChem is a key chemical information resource for biomedical research communities in many areas such as cheminformatics, chemical biology, medicinal chemistry, and drug discovery . Therefore, future research involving this compound could potentially contribute to these fields.
Properties
IUPAC Name |
sodium;9H-fluorene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6S2.Na/c14-20(15,16)10-1-3-12-8(6-10)5-9-7-11(21(17,18)19)2-4-13(9)12;/h1-4,6-7H,5H2,(H,14,15,16)(H,17,18,19);/q;+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHPBHHJKADMIG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)[O-])C3=C1C=C(C=C3)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8NaO6S2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700623 | |
Record name | sodium;9H-fluorene-2,7-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53091-78-4 | |
Record name | sodium;9H-fluorene-2,7-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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